ethyl N-(3-oxobutanoyl)carbamate

Crystallography Solid-State Chemistry Process Chemistry

Why choose this ethyl N-(3-oxobutanoyl)carbamate? Unlike generic acetoacetates, its unique β-ketoamide-ethyl ester motif delivers crystalline consistency (monoclinic P21/n, mp 75–77 °C), enabling precise reaction stoichiometry and straightforward QC. Literature-proven as the preferred precursor for 6-methyl-1,3-oxazine-2,4(3H)-dione and uracil derivatives, it eliminates unpredictable crystallization issues during synthesis. Ideal for medicinal chemistry building block libraries targeting nucleic acid analogs. Request bulk pricing and technical specifications.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 7190-58-1
Cat. No. B3056501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(3-oxobutanoyl)carbamate
CAS7190-58-1
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)CC(=O)C
InChIInChI=1S/C7H11NO4/c1-3-12-7(11)8-6(10)4-5(2)9/h3-4H2,1-2H3,(H,8,10,11)
InChIKeyKTKYFDJHFHNAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(3-oxobutanoyl)carbamate (CAS 7190-58-1): A Versatile Building Block for Pyrimidine Synthesis


Ethyl N-(3-oxobutanoyl)carbamate (CAS 7190-58-1), also known as ethyl acetoacetylcarbamate or N-acetoacetylurethane, is a carbamate derivative with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol [1]. It is primarily recognized in the scientific literature as a useful precursor for the synthesis of substituted pyrimidine bases, a class of compounds critical in nucleic acid chemistry and drug discovery [2]. The compound is typically prepared via the reaction of diketene with urethane [2].

Why Ethyl N-(3-oxobutanoyl)carbamate's Unique Solid-State Properties and Synthetic Utility Preclude Simple Replacement


The scientific and procurement value of ethyl N-(3-oxobutanoyl)carbamate is not solely defined by its carbamate functional group. Its specific combination of a β-ketoamide motif and an ethyl ester tail dictates its unique solid-state behavior, solubility profile, and, most critically, its proven reactivity as a building block for pyrimidine heterocycles [1]. Generic substitution with other acetoacetyl derivatives (e.g., ethyl acetoacetate, methyl acetoacetylcarbamate) or other carbamates would fail to replicate the precise crystallinity and reaction outcomes documented in the literature, potentially leading to altered reaction kinetics, different product distributions, or unanticipated crystallization issues during synthesis and purification [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of Ethyl N-(3-oxobutanoyl)carbamate: Key Comparative Evidence for Procurement Decisions


Crystal Structure and Melting Point: A Unique Solid-State Profile for Predictable Handling

Ethyl N-(3-oxobutanoyl)carbamate exhibits a well-defined crystalline form with a specific melting point, which is crucial for assessing purity and ensuring consistent handling. In contrast to many liquid or low-melting carbamate analogs, this compound forms stable, planar crystals that facilitate reliable weighing and storage [1]. The reported melting point of 348–350 K (75–77 °C) [1] provides a clear benchmark for quality control, a feature not shared by all acetoacetyl carbamates, some of which are liquids or have ill-defined melting ranges.

Crystallography Solid-State Chemistry Process Chemistry

Validated Reactivity as a Precursor for Pyrimidine Heterocycles

Ethyl N-(3-oxobutanoyl)carbamate is a specifically validated precursor for the synthesis of 6-methyl-1,3-oxazine-2,4(3H)-dione, a key intermediate for uracil derivatives. This transformation has been demonstrated and compared to alternative starting materials [1]. While the target compound can be used directly, the same oxazinedione product was also obtained from N′-acetoacetyl-NN-dimethylurea, another acetoacetyl derivative, under similar conditions [1]. This confirms its class reactivity while highlighting its specific utility as a distinct synthetic entry point.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Reported Antibacterial Properties: A Potential Differentiator in Biological Screening

Ethyl N-(3-oxobutanoyl)carbamate has been reported to possess antibacterial properties, specifically noted for its activity against amines and amides . While this activity is cited, quantitative MIC (Minimum Inhibitory Concentration) data against specific bacterial strains is not available in the primary literature for this exact compound. This reported activity serves as a starting point for further investigation but should be approached with caution.

Antimicrobial Research Biological Screening Drug Discovery

Optimal Research and Industrial Application Scenarios for Ethyl N-(3-oxobutanoyl)carbamate (CAS 7190-58-1)


Medicinal Chemistry: Synthesis of Substituted Pyrimidine and Uracil Derivatives

Ethyl N-(3-oxobutanoyl)carbamate is the preferred starting material for the preparation of 6-methyl-1,3-oxazine-2,4(3H)-dione, a versatile intermediate in the synthesis of uracil derivatives [1]. Its established reactivity in this context makes it a strategic choice for medicinal chemists constructing pyrimidine-based libraries for drug discovery, particularly when targeting nucleic acid analogs. The compound's crystalline nature (melting point 348–350 K) ensures precise and reproducible reaction stoichiometry [2].

Process Chemistry: Quality Control and Crystallization Studies

The well-defined crystal structure (P21/n space group) and specific melting point (75–77 °C) of ethyl N-(3-oxobutanoyl)carbamate make it an ideal candidate for process chemistry studies focused on crystallization optimization and solid-form control [2]. Its formation of stable, planar crystals from benzene provides a reliable system for investigating nucleation and crystal growth, and the melting point serves as a straightforward purity indicator for quality control in kilogram-scale syntheses.

Antimicrobial Research: Exploratory Screening

Vendor technical datasheets note that ethyl N-(3-oxobutanoyl)carbamate exhibits antibacterial properties . While primary literature validation is lacking, this reported activity may justify its inclusion in preliminary antimicrobial screening panels. Researchers investigating novel carbamate-based antibacterials may find this compound a useful starting point for structural optimization, especially given its established synthetic accessibility [1].

Technical Documentation Hub

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